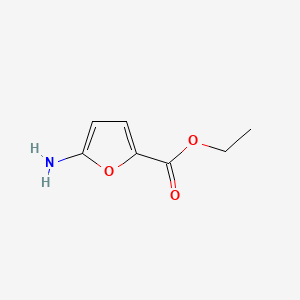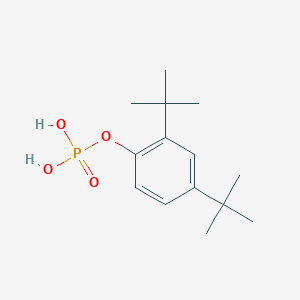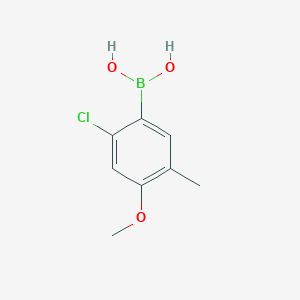
2-Chloro-4-methoxy-5-methyl-benzeneboronic acid
説明
2-Chloro-4-methoxy-5-methyl-benzeneboronic acid, also known as CMMBA, is a chemical compound with the molecular formula C8H10BClO3. It is a solid substance and is widely used in scientific research due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular weight of this compound is 200.43 . The SMILES string representation of the molecule is COC1=CC(B(O)O)=C(C=C1C)Cl .
Chemical Reactions Analysis
Boronic acids, including this compound, are highly valuable building blocks in organic synthesis . They are used in Suzuki-Miyaura cross-coupling reactions , which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date .
科学的研究の応用
1. Synthesis and Properties of Metal Complexes
Research by Barberis & Mikroyannidis (2006) explored the synthesis and optical properties of aluminum and zinc quinolates, utilizing derivatives of 4-Methyl(methoxy or chloro)benzaldehyde. These complexes exhibited improved processability and thermal stability compared to reference complexes. They emitted blue-green light in solutions, indicating potential applications in photoluminescent materials (Barberis & Mikroyannidis, 2006).
2. Organic Synthesis via Cross-Coupling Reactions
Riedl et al. (2002) demonstrated the use of Suzuki cross-coupling reactions to synthesize new pyridazino[4,5-c]isoquinolinones. This process involved 2-alkyl(methyl and benzyl)-5-chloro-4-methoxy- and 2-alkyl(methyl and benzyl)-4-chloro-5-methoxypyridazin-3(2H)-ones, showcasing the role of chloro-methoxy compounds in complex organic syntheses (Riedl et al., 2002).
3. Influence on Sugar Conversion
A study by Barker, Hatt, and Somers (1973) found that compounds like 4-methoxybenzeneboronic acid can influence the conversion of D-glucose into D-fructose in aqueous alkali. This highlights its potential application in carbohydrate chemistry and processing (Barker, Hatt, & Somers, 1973).
4. Development of Novel Heteroarylpyridines
Parry et al. (2002) synthesized functionalized pyridylboronic acids, including 2-methoxy-5-pyridylboronic acid, and used them in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives. This work underscores the utility of chloro-methoxy compounds in creating new organic compounds with potential applications in medicinal chemistry (Parry et al., 2002).
5. Antibacterial Activity of Organic Compounds
Research by Rai et al. (2009) involved the synthesis of novel compounds using chloro-methoxy-phenyl groups, which demonstrated significant antibacterial activity. This illustrates the potential of chloro-methoxy compounds in developing new antimicrobial agents (Rai et al., 2009).
作用機序
Target of Action
The primary target of 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
As a boronic acid, it’s likely to have good stability and reactivity, making it suitable for use in the suzuki–miyaura cross-coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various fields of chemical synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . The stability and reactivity of the compound can also be affected by factors such as temperature and pH .
特性
IUPAC Name |
(2-chloro-4-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNDCZIEFAQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622050 | |
| Record name | (2-Chloro-4-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502159-66-2 | |
| Record name | (2-Chloro-4-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




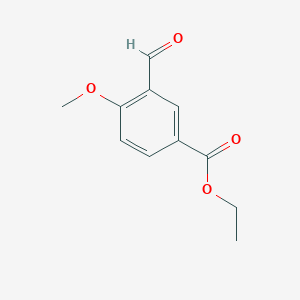

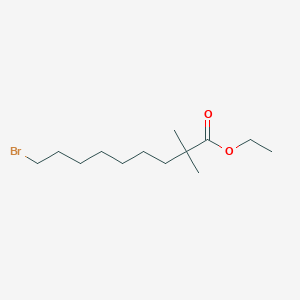

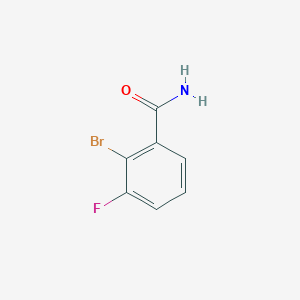
diphenyl-](/img/structure/B3059445.png)

![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)

